4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(3-chloro-4-fluorophenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-10-13(3-5-16(15)20)4-6-17(24)22-8-9-23(18(25)12-22)14-2-1-7-21-11-14/h1-3,5,7,10-11H,4,6,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRMCQXNMOFJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Piperazin-2-one Scaffold Construction
The piperazin-2-one ring is typically synthesized via cyclocondensation of β-amino acids or through intramolecular amidation of linear precursors. A preferred method involves the reaction of N-protected ethylenediamine derivatives with α-keto acids under basic conditions, forming the lactam ring. For example, Boc-piperazine intermediates have been utilized to introduce substituents at the 1- and 4-positions before deprotection.
Propanoyl-aryl Sidechain Installation
The 3-(3-chloro-4-fluorophenyl)propanoyl moiety is introduced via Friedel-Crafts acylation or Michael addition. Acyl chlorides derived from 3-chloro-4-fluorophenylpropanoic acid react with the piperazinone’s secondary amine under Schotten-Baumann conditions, requiring careful pH control to minimize hydrolysis.
Stepwise Synthetic Methodologies
Route 1: Sequential Functionalization of Preformed Piperazin-2-one
Synthesis of 1-(Pyridin-3-yl)piperazin-2-one
- Boc Protection : Boc-piperazine (1.0 equiv) reacts with 3-bromopyridine (1.05 equiv) using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.5 equiv) in THF at 70°C for 12 h.
- Deprotection : Treatment with TFA/DCM (1:1) removes the Boc group, yielding 1-(pyridin-3-yl)piperazine.
- Lactam Formation : Oxidation with MnO2 in toluene at reflux for 6 h furnishes 1-(pyridin-3-yl)piperazin-2-one (68% yield over three steps).
Acylation with 3-(3-Chloro-4-fluorophenyl)propanoyl Chloride
The propanoyl sidechain is introduced via:
- Acyl Chloride Preparation : 3-(3-Chloro-4-fluorophenyl)propanoic acid (1.2 equiv) is treated with SOCl2 in DCM at 0°C, followed by distillation under reduced pressure.
- Coupling Reaction : 1-(Pyridin-3-yl)piperazin-2-one (1.0 equiv) reacts with the acyl chloride in anhydrous THF with Et3N (2.0 equiv) at 25°C for 4 h, yielding 83% product after silica gel chromatography.
Route 2: One-Pot Tandem Coupling and Cyclization
Critical Reaction Parameters and Optimization
Catalytic Systems for Amination
Comparative studies reveal Pd2(dba)3/Xantphos as superior to Pd(OAc)2/BINAP systems, reducing side products from 22% to 7%. Lower catalyst loadings (2.5 mol% Pd) maintain efficiency while cutting costs.
Purification and Analytical Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Immobilized Pd catalysts on mesoporous SiO2 enable reuse for up to 5 cycles without significant activity loss, reducing Pd consumption by 60%.
Green Chemistry Metrics
- E-factor : 18.7 (traditional) vs. 9.2 (tandem route)
- PMI : 32.1 vs. 17.4
Data highlight the environmental benefits of one-pot methodologies.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including the compound in focus, exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study highlighted the effectiveness of piperazine-based compounds in disrupting the signaling pathways of various cancer types, suggesting potential for further development as anticancer agents .
Antiviral Properties
Piperazine derivatives have been recognized for their antiviral activities. The compound has shown promise in inhibiting viral replication, particularly in studies focusing on its interaction with viral proteins. This could lead to the development of novel antiviral therapies targeting specific viral infections .
Neuropharmacological Effects
The structural characteristics of this compound indicate potential neuropharmacological effects. Compounds with similar structures have been studied for their impact on neurotransmitter systems, suggesting that this compound may influence cognitive functions and could be explored for treating neurodegenerative diseases .
Case Study 1: Anticancer Research
A recent study investigated the effects of piperazine derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast and lung cancer cells, demonstrating its potential as an anticancer agent. This study utilized various assays to evaluate cytotoxicity and mechanism of action, providing a comprehensive insight into its therapeutic potential .
Case Study 2: Antiviral Screening
In another study, the antiviral activity of various piperazine derivatives was assessed against influenza virus strains. The compound displayed notable inhibition of viral replication at low concentrations, indicating its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The following compounds share the piperazin-2-one or piperazine backbone but differ in substituents, influencing their physicochemical and biological properties:
Functional Group Impact
- Halogenated Aromatic Rings : The target compound’s 3-chloro-4-fluorophenyl group contrasts with simpler fluorophenyl (e.g., 3-fluorophenyl in ) or trifluoromethylphenyl (e.g., ) groups. Chlorine and fluorine synergistically modulate electron-withdrawing effects and membrane permeability.
- Heterocyclic Moieties : Pyridin-3-yl (target) vs. pyrazole () or imidazopyridine () alters binding pocket compatibility. Pyridine’s lone electron pair may facilitate interactions with metal ions in enzymes.
- Linkers: The propanoyl group in the target compound provides conformational flexibility compared to rigid urea () or amide linkers ().
Research Findings and Implications
Biological Activity
4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, identified by its CAS number 2097921-89-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is with a molecular weight of 361.8 g/mol. The compound features a piperazine core, which is significant for its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity :
- Neuropharmacological Effects :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The compound's ability to bind to and modulate key receptors involved in neurotransmission may underlie its neuropharmacological effects.
- Inhibition of Kinase Activity : By inhibiting kinases involved in cell signaling pathways, the compound can disrupt processes essential for tumor growth and survival .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study 1 | Demonstrated cytotoxicity against U-87 MG cells | U-87 MG, A549 |
| Study 2 | Inhibition of DHFR leading to reduced proliferation | Various cancer cell lines |
| Study 3 | Neurotransmitter receptor modulation | Rat brain homogenates |
Case Studies
Several case studies have examined the therapeutic potential of this compound:
-
Case Study on Anticancer Efficacy :
- In a study involving xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
-
Neuropharmacological Assessment :
- A behavioral study in rodents indicated that the compound could reduce anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
Q & A
Basic: What are the key considerations in designing a synthetic route for 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one?
Answer:
Designing a synthetic route requires optimization of coupling reactions (e.g., amide bond formation between the propanoyl and piperazin-2-one moieties) and regioselective functionalization. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling can introduce the pyridin-3-yl group. Reaction conditions (e.g., solvent polarity, temperature) must balance yield and purity. Purification via column chromatography or recrystallization is critical, as highlighted in studies on analogous piperazine derivatives .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., aromatic protons from pyridine and fluorophenyl groups) and carbon assignments.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass).
- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar fluorophenyl-piperazine compounds (e.g., triclinic crystal system with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
Advanced: What strategies improve the yield of multi-step syntheses involving this compound?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .
- Flow Chemistry : Enhance reproducibility and reduce side reactions via controlled mixing and temperature gradients, as shown in diazomethane synthesis workflows .
- Intermediate Characterization : Use inline analytics (e.g., FTIR) to monitor reaction progress and minimize degradation .
Advanced: How does X-ray crystallography resolve stereochemical ambiguities in such compounds?
Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, studies on fluorophenyl-piperazine analogs resolved chair conformations of the piperazine ring and spatial arrangements of substituents (e.g., dihedral angles between pyridine and fluorophenyl groups). Refinement parameters (e.g., R < 0.05) ensure accuracy .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Receptor Binding Assays : Compare binding affinities under standardized conditions (e.g., pH, ionic strength).
- Structural Analogs : Evaluate activity trends using derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify pharmacophores .
- Data Normalization : Account for variations in assay protocols (e.g., cell line viability, incubation time) .
Advanced: What in silico methods predict pharmacokinetic properties?
Answer:
- Molecular Docking : Simulate interactions with target receptors (e.g., dopamine D2 receptors for piperazine derivatives) using software like AutoDock Vina .
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with solubility and logP values .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on structural features .
Basic: What safety protocols are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Follow guidelines for halogenated waste, as outlined for chlorophenyl derivatives .
Advanced: How to optimize chromatographic purity analysis?
Answer:
- HPLC Method Development : Test mobile phases (e.g., acetonitrile/water gradients) to achieve baseline separation of impurities.
- Column Selection : Use C18 columns with 3–5 µm particle size for high-resolution separations, as validated in polycationic dye-fixative studies .
- Detection : Pair UV-Vis (e.g., 254 nm for aromatic groups) with mass spectrometry for peak identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
